(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide

説明

S-Benzyl-L-cysteine-4-nitroaniline

生物活性

(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and interactions with various cellular pathways. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and therapeutic applications.

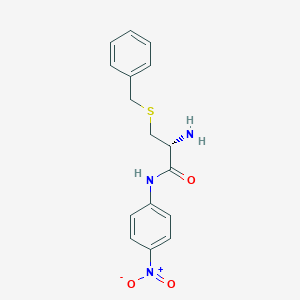

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzylthio group and a nitrophenyl moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through modulation of sodium channels, which play a crucial role in neuronal excitability. The compound has been shown to promote sodium channel slow inactivation and inhibit Na+ currents at low micromolar concentrations, thereby reducing neurological hyperexcitability, which is beneficial in treating seizure disorders .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in various studies. The compound has demonstrated significant efficacy in animal models, particularly in rodent models of epilepsy. Its protective index (PI), calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50), indicates a favorable safety profile compared to existing antiseizure medications .

Case Studies

- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of various derivatives of propionamide compounds, this compound was found to significantly reduce seizure activity in mice subjected to pentylenetetrazol-induced seizures. The compound exhibited a dose-dependent response, with higher doses leading to complete protection against seizures .

- Sodium Channel Interaction : Another investigation focused on the interaction of this compound with voltage-gated sodium channels. Electrophysiological studies revealed that it effectively inhibited sodium currents, confirming its mechanism of action as a sodium channel modulator .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound is well absorbed and exhibits high bioavailability. Its metabolites were identified using advanced mass spectrometry techniques, revealing metabolic pathways that include oxidative transformations leading to biologically active metabolites .

Comparative Analysis

The following table summarizes the biological activities and pharmacological profiles of related compounds compared to this compound:

| Compound Name | Anticonvulsant Activity | Mechanism of Action | Protective Index (PI) |

|---|---|---|---|

| This compound | High | Sodium channel modulation | Favorable |

| (R)-Lacosamide | Moderate | Sodium channel slow inactivation | Moderate |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | High | Sodium channel inhibition | High |

科学的研究の応用

Anticonvulsant Activity

One of the primary applications of (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide is its role as an anticonvulsant agent. Studies have demonstrated that this compound exhibits pronounced anticonvulsant activity, particularly in animal models.

Key Findings:

- The compound has been shown to be effective in the maximal electroshock seizure (MES) model, with an effective dose (ED50) lower than that of established anticonvulsants like phenobarbital and phenytoin .

- The structure-activity relationship (SAR) studies indicate that modifications at the 4'-N'-benzylamide site can significantly enhance anticonvulsant efficacy. For instance, the introduction of electron-withdrawing groups has been associated with increased activity .

Structure-Activity Relationship Studies

The exploration of structural modifications has been pivotal in enhancing the pharmacological profile of this compound.

Notable Modifications:

- Substituents at the terminal aryl unit have been systematically varied to assess their impact on sodium channel modulation and overall anticonvulsant efficacy. Compounds with polar, aprotic substituents have shown improved activity by promoting sodium channel slow inactivation .

- The introduction of specific groups, such as 3-fluorobenzyloxy or 3-fluorophenoxymethyl, has led to significant enhancements in anticonvulsant potency .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been an area of active research. Various synthetic pathways have been developed to produce this compound efficiently.

Synthesis Overview:

- The compound can be synthesized through several routes involving the reaction of starting materials under specific conditions to yield high-purity products suitable for pharmacological testing .

- Derivatives such as N-(biphenyl-4'-yl)methyl analogs have been synthesized to further explore their potential as anticonvulsants and their interaction with sodium channels .

Case Studies and Pharmacological Insights

Several case studies highlight the effectiveness of this compound and its derivatives in treating neurological disorders.

Clinical Relevance:

- In rodent models, compounds derived from this compound exhibited protective indices comparable to existing antiseizure medications, suggesting their potential for clinical application .

- The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, making them viable candidates for further development in treating epilepsy and neuropathic pain .

特性

IUPAC Name |

(2R)-2-amino-3-benzylsulfanyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQMLJHNCMSRC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883500 | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7436-62-6 | |

| Record name | (2R)-2-Amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-L-cysteine-4'-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-amino-3-benzylthio-N-(4-nitrophenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide commonly used for in scientific research?

A1: this compound, also known as S-Benzyl-L-cysteine-p-nitroanilide (BCN), is primarily employed as a chromogenic substrate for detecting and characterizing the activity of specific enzymes, particularly oxytocinase (also known as cystine aminopeptidase). [, , ]

Q2: How does BCN facilitate the detection of oxytocinase activity?

A2: BCN is hydrolyzed by oxytocinase, releasing p-nitroaniline (PNA) as one of the products. PNA exhibits a yellow color that can be measured spectrophotometrically, providing a direct correlation between color intensity and enzyme activity. [, , , ]

Q3: What are the advantages of using BCN over other substrates for oxytocinase?

A3: Compared to earlier substrates, BCN demonstrates improved specificity for oxytocinase. [] This leads to more accurate and reliable measurements of enzyme activity. []

Q4: Beyond oxytocinase, are there other enzymes that can hydrolyze BCN?

A4: Yes, research indicates that dehydropeptidase I, an enzyme found in rat lungs, can also catalyze the hydrolysis of S(substituent)-L-cysteinyl-glycine adducts, including BCN. []

Q5: How does the pH of the medium influence the activity of enzymes that hydrolyze BCN?

A5: Studies using serum from pregnant women and various animals (sheep, cows, rats) revealed that the enzymatic hydrolysis of BCN is pH-dependent. For instance, pregnant women's serum exhibited a bell-shaped activity curve with a peak between pH 6.5 and 7.0, while cow serum displayed two activity peaks at pH 3.5-4.0 and 6.5-7.0. []

Q6: Is there a specific technique for visualizing oxytocinase activity in electrophoresis gels using BCN?

A6: Yes, a sensitive staining method utilizes BCN's enzymatic release of PNA. After electrophoresis, the gel is treated with BCN. The released PNA is then diazotized and coupled with a chromogen, forming a colored azo-dye specifically at the sites of oxytocinase activity. []

Q7: Have there been any studies on the relationship between BCN hydrolysis and gestational age?

A7: Research using amniotic fluid samples from pregnant women showed an inverse correlation between oxytocinase activity, measured using BCN as a substrate, and gestational age. The highest enzyme activity was observed in early pregnancy, declining exponentially to its lowest point near term and during labor. []

Q8: What is the potential role of oxytocinase in human spermatozoa, and how was BCN used in its study?

A8: Research suggests that oxytocinase activity in human spermatozoa may be involved in the sperm acrosome reaction and fertilization. BCN was used as a substrate to determine the specific activity of this enzyme in sperm extracts. []

Q9: Has BCN been used to study oxytocinase activity in other species besides humans?

A9: Yes, BCN has been utilized to study cystine aminopeptidase (CAP) activity in tissues and plasma of pregnant cows. The study investigated changes in enzyme activity throughout gestation and during infection. []

Q10: Are there different molecular forms of oxytocinase, and if so, how do their activities towards BCN compare?

A10: Two distinct forms of oxytocinase (CAP-I and CAP-II) have been purified from human placenta. Both forms hydrolyze BCN, but they exhibit different kinetic parameters (Km and Vmax) and sensitivities to inhibitors, suggesting distinct roles in regulating oxytocin and other peptides. []

Q11: Can L-leucine be used as an alternative substrate to BCN for studying oxytocinase activity?

A11: While both BCN and L-leucine-p-nitroanilide (LN) can be used as substrates for oxytocinase, they often yield different activity profiles. [, , ] The choice of substrate depends on the specific research question and the enzyme source. For instance, LN is also hydrolyzed by other enzymes, like leucine aminopeptidase, potentially leading to less specific measurements. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。